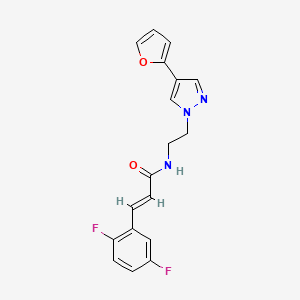

(E)-3-(2,5-difluorophenyl)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)acrylamide

描述

(E)-3-(2,5-difluorophenyl)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)acrylamide is a synthetic organic compound characterized by the presence of a difluorophenyl group, a furan ring, and a pyrazole moiety

属性

IUPAC Name |

(E)-3-(2,5-difluorophenyl)-N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F2N3O2/c19-15-4-5-16(20)13(10-15)3-6-18(24)21-7-8-23-12-14(11-22-23)17-2-1-9-25-17/h1-6,9-12H,7-8H2,(H,21,24)/b6-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLSDXDWIIWKBJE-ZZXKWVIFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CN(N=C2)CCNC(=O)C=CC3=C(C=CC(=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)C2=CN(N=C2)CCNC(=O)/C=C/C3=C(C=CC(=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2,5-difluorophenyl)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)acrylamide typically involves the following steps:

Formation of the acrylamide backbone: This can be achieved through the reaction of an appropriate acrylamide precursor with a difluorophenyl derivative under basic conditions.

Introduction of the pyrazole moiety: The pyrazole ring can be introduced via a cyclization reaction involving a hydrazine derivative and a suitable diketone.

Attachment of the furan ring: The furan ring can be attached through a coupling reaction, such as a Suzuki or Heck coupling, using a furan boronic acid or furan halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

化学反应分析

Types of Reactions

(E)-3-(2,5-difluorophenyl)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)acrylamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction: The acrylamide group can be reduced to form the corresponding amine.

Substitution: The difluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Formation of furanones or other oxygenated derivatives.

Reduction: Formation of the corresponding amine.

Substitution: Formation of substituted difluorophenyl derivatives.

科学研究应用

(E)-3-(2,5-difluorophenyl)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)acrylamide has several scientific research applications:

Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Materials Science: The compound can be used in the synthesis of advanced materials with unique electronic or optical properties.

Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules.

作用机制

The mechanism of action of (E)-3-(2,5-difluorophenyl)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)acrylamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context.

相似化合物的比较

Similar Compounds

(E)-3-(2,5-difluorophenyl)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)propionamide: Similar structure but with a propionamide group instead of an acrylamide group.

(E)-3-(2,5-difluorophenyl)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)butyramide: Similar structure but with a butyramide group instead of an acrylamide group.

Uniqueness

The unique combination of the difluorophenyl, furan, and pyrazole moieties in (E)-3-(2,5-difluorophenyl)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)acrylamide provides it with distinct chemical and biological properties that may not be present in similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

生物活性

(E)-3-(2,5-difluorophenyl)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)acrylamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₅F₂N₃O₂, with a molecular weight of 343.3 g/mol. The compound features a complex structure that includes a difluorophenyl group, a furan moiety, and a pyrazole ring, which are known to contribute to various biological activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing pyrazole and furan moieties. Pyrazoles are recognized for their ability to inhibit various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest. For instance, compounds similar to this compound have shown effectiveness against leukemia and solid tumors by targeting specific kinases involved in tumor growth .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MV4-11 (Leukemia) | 0.3 | MEK1/2 inhibition |

| Compound B | MOLM13 (Leukemia) | 1.2 | Apoptosis induction |

| This compound | TBD | TBD | TBD |

Note: TBD = To Be Determined based on future research findings.

Anti-inflammatory and Analgesic Effects

Research indicates that pyrazole derivatives possess anti-inflammatory properties. These compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in inflammatory pathways . The incorporation of the furan ring may enhance these effects due to its ability to modulate signaling pathways related to inflammation.

Antioxidant Activity

Antioxidant properties have also been observed in pyrazole derivatives. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases . The presence of both the furan and pyrazole groups may synergistically contribute to these antioxidant effects.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural components:

- Difluorophenyl Group : Enhances lipophilicity and may improve binding affinity to target proteins.

- Furan Moiety : Contributes to the compound's ability to interact with various biological targets due to its electron-rich nature.

- Pyrazole Ring : Known for its diverse biological activities, including anticancer and anti-inflammatory effects.

Case Studies

A notable case study involved screening a library of compounds similar to this compound against multicellular spheroids derived from various cancer cell lines. The study identified several derivatives with promising anticancer activity, demonstrating the potential for further development into therapeutic agents .

常见问题

Basic: What are the key structural features of (E)-3-(2,5-difluorophenyl)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)acrylamide that influence its reactivity and biological activity?

The compound’s reactivity and bioactivity are governed by:

- Acrylamide backbone : Provides a planar, conjugated system enabling π-π interactions with biological targets .

- 2,5-Difluorophenyl group : Fluorine atoms enhance electronegativity and metabolic stability, potentially influencing hydrophobic interactions or hydrogen bonding .

- Furan-2-yl and pyrazole moieties : Heterocycles contribute to electronic diversity; furan’s oxygen may participate in hydrogen bonding, while pyrazole’s nitrogen atoms enable coordination with metal ions or enzymatic active sites .

Basic: What synthetic strategies are commonly employed for constructing the acrylamide backbone in this compound?

The acrylamide core is typically synthesized via:

- Amidation reactions : Condensation of acrylic acid derivatives (e.g., acryloyl chloride) with amine-containing intermediates under basic conditions (e.g., triethylamine in THF) .

- Coupling reagents : Use of carbodiimides (e.g., EDC/HOBt) to activate carboxylic acids for amide bond formation with ethylenediamine-linked heterocycles .

- Multi-step purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate intermediates, followed by recrystallization for final product purity .

Advanced: How can researchers optimize the yield of the final product in multi-step syntheses of this compound?

Key optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for heterocyclic coupling steps, while THF improves amidation efficiency .

- Temperature control : Lower temperatures (0–5°C) minimize side reactions during acryloyl chloride coupling, while higher temperatures (60–80°C) accelerate heterocycle formation .

- Catalyst use : Palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura cross-coupling to attach aryl groups, improving regioselectivity .

- Intermediate purification : Flash chromatography after each step reduces impurities, ensuring >95% purity before final amidation .

Advanced: What analytical techniques are critical for resolving contradictory spectral data in the characterization of this compound?

To address spectral ambiguities:

- 2D NMR (COSY, HSQC, HMBC) : Resolves overlapping signals in crowded regions (e.g., pyrazole/furan protons) and confirms connectivity .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula by matching exact mass with theoretical values (e.g., [M+H]⁺) .

- X-ray crystallography : Provides definitive structural confirmation if single crystals are obtainable (e.g., resolving E/Z isomerism in acrylamide) .

Advanced: How does the electronic nature of the 2,5-difluorophenyl substituent affect the compound's interaction with biological targets compared to other aryl groups?

The 2,5-difluorophenyl group:

- Enhances lipophilicity : Increases membrane permeability compared to non-fluorinated aryl groups .

- Electron-withdrawing effects : Stabilizes charge-transfer interactions with enzyme active sites (e.g., kinases), as seen in analogs with chlorophenyl/thiophenyl groups .

- Steric considerations : Fluorine’s small size allows tighter binding in sterically constrained pockets compared to bulkier substituents (e.g., methylphenyl) .

Basic: What purification methods are recommended for isolating this compound with high purity?

- Column chromatography : Use silica gel with gradient elution (e.g., 30–70% ethyl acetate in hexane) to separate polar intermediates .

- Recrystallization : Final product purification using ethanol/water mixtures to exploit solubility differences .

- HPLC (preparative) : For challenging separations (e.g., diastereomers), C18 columns with acetonitrile/water mobile phases achieve >99% purity .

Advanced: What computational methods can predict the biological activity spectrum of this compound, and how reliable are they?

- PASS (Prediction of Activity Spectra for Substances) : Analyzes structural motifs to predict targets (e.g., kinase inhibition, antimicrobial activity) with ~85% accuracy for heterocyclic acrylamides .

- Molecular docking (AutoDock Vina) : Models binding poses with proteins (e.g., EGFR kinase), validated by comparing docking scores to experimental IC₅₀ values .

- MD simulations : Assess binding stability over time (e.g., RMSD <2 Å over 100 ns simulations) to prioritize synthesis targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。